molecular formula C22H15BrN2O5S B11080637 9-Bromo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole

9-Bromo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole

Cat. No.: B11080637
M. Wt: 499.3 g/mol
InChI Key: QSWROISQSKQHEU-UHFFFAOYSA-N
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Description

9-Bromo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro1benzoxepino[4,3,2-cd]indole is a complex organic compound with a molecular formula of C22H15BrN2O5S This compound is notable for its unique structure, which includes a bromine atom, a sulfonyl group, and a nitro group attached to a benzoxepinoindole framework

Preparation Methods

The synthesis of 9-Bromo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro1benzoxepino[4,3,2-cd]indole typically involves multiple steps, including the formation of the benzoxepinoindole core and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of the Benzoxepinoindole Core: This step often involves the cyclization of an appropriate precursor molecule under acidic or basic conditions.

    Bromination: Introduction of the bromine atom is usually achieved through electrophilic bromination using reagents such as bromine or N-bromosuccinimide (NBS).

    Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride reagents in the presence of a base like pyridine.

    Nitration: The nitro group is typically introduced through nitration reactions using nitric acid or a nitrating mixture.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment .

Chemical Reactions Analysis

9-Bromo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro1benzoxepino[4,3,2-cd]indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

Scientific Research Applications

9-Bromo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro1benzoxepino[4,3,2-cd]indole has several scientific research applications:

Mechanism of Action

The mechanism by which 9-Bromo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro1benzoxepino[4,3,2-cd]indole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. The presence of the nitro and sulfonyl groups suggests that it may participate in redox reactions or form covalent bonds with target proteins .

Comparison with Similar Compounds

Similar compounds to 9-Bromo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro1benzoxepino[4,3,2-cd]indole include:

The uniqueness of 9-Bromo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro1benzoxepino[4,3,2-cd]indole lies in its specific combination of functional groups and the benzoxepinoindole framework, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H15BrN2O5S

Molecular Weight

499.3 g/mol

IUPAC Name

6-bromo-12-(4-methylphenyl)sulfonyl-15-nitro-2-oxa-12-azatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3(8),4,6,9,13(17),14-heptaene

InChI

InChI=1S/C22H15BrN2O5S/c1-13-2-5-18(6-3-13)31(28,29)24-12-15-8-14-9-16(23)4-7-20(14)30-21-11-17(25(26)27)10-19(24)22(15)21/h2-11H,12H2,1H3

InChI Key

QSWROISQSKQHEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC4=C(C=CC(=C4)Br)OC5=CC(=CC2=C35)[N+](=O)[O-]

Origin of Product

United States

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